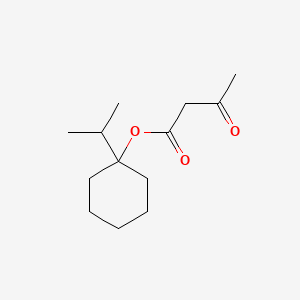
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetoacetic acid 1-isopropylcyclohexyl ester typically involves the esterification of acetoacetic acid with 1-isopropylcyclohexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Acetoacetic acid+1-isopropylcyclohexanolH2SO4Acetoacetic acid 1-isopropylcyclohexyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of acetoacetic acid 1-isopropylcyclohexyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetoacetic acid and 1-isopropylcyclohexanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Acetoacetic acid and 1-isopropylcyclohexanol.
Reduction: 1-isopropylcyclohexanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Medicinal Chemistry
The compound has been investigated for its potential use in drug development. Its structural characteristics allow it to interact with biological targets, making it a candidate for:
- Anticancer Agents : Research has shown that derivatives of similar compounds can exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. Studies involving caspase-3 substrates indicate that modifications in compounds can enhance their selectivity and effectiveness against specific cancer types .
- Anti-inflammatory Agents : The structural motifs present in (1-Propan-2-ylcyclohexyl) 3-oxobutanoate suggest potential anti-inflammatory activity, which is crucial for developing treatments for chronic inflammatory diseases.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:
- Synthesis of Chiral Compounds : The compound can be utilized in asymmetric synthesis, where it acts as a precursor to chiral building blocks used in pharmaceuticals .
- Reagent in Organic Reactions : It can participate in reactions such as Michael additions or aldol condensations, leading to the formation of larger and more complex organic structures.
Industrial Applications
While primarily researched within academic settings, the potential industrial applications of this compound include:
Flavoring and Fragrance Industry
Due to its cyclohexyl component and potential minty aroma, this compound may find applications as a flavoring agent or fragrance component. Its pleasant scent profile can enhance consumer products ranging from food items to personal care products.
Polymer Chemistry
The compound could be explored for use in polymer synthesis, particularly in creating copolymers with specific properties tailored for applications in coatings, adhesives, and sealants.
Case Study 1: Anticancer Activity
A study examined the effects of structurally similar compounds on ovarian cancer cell lines (OVCAR-5 and OVCAR-8). The results indicated that modifications to the chemical structure significantly influenced the activation of apoptotic pathways through caspase activity . This suggests that this compound could be further explored for similar effects.
Case Study 2: Synthesis of Chiral Molecules
Research conducted at the University of Southampton demonstrated the successful use of related compounds in synthesizing chiral diols via oxidative cyclization methods. The findings revealed high yields and selectivity when using specific chiral auxiliaries . This methodology could be adapted for utilizing this compound as a starting material.
作用机制
The mechanism of action of acetoacetic acid 1-isopropylcyclohexyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to acetoacetic acid, which is a key intermediate in the metabolism of fatty acids and ketone bodies. The ester can be hydrolyzed to release acetoacetic acid, which then participates in various metabolic processes.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A commonly used β-keto ester with similar reactivity and applications in organic synthesis.
Methyl acetoacetate: Another β-keto ester with similar properties but different physical characteristics.
Acetoacetic acid ethyl ester: Similar in structure but with an ethyl group instead of the 1-isopropylcyclohexyl group.
Uniqueness
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate is unique due to the presence of the 1-isopropylcyclohexyl group, which imparts distinct physical and chemical properties
属性
CAS 编号 |
15780-57-1 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.316 |
IUPAC 名称 |
(1-propan-2-ylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C13H22O3/c1-10(2)13(7-5-4-6-8-13)16-12(15)9-11(3)14/h10H,4-9H2,1-3H3 |
InChI 键 |
PPYGBYNQVWYCML-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCCC1)OC(=O)CC(=O)C |
同义词 |
Acetoacetic acid 1-isopropylcyclohexyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















